molecular formula C9H6ClFO2 B13325404 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13325404
M. Wt: 200.59 g/mol
InChI Key: HQTFBKMCPPVCCD-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one ( 1878458-77-5) is a high-purity chemical building block with the molecular formula C9H6ClFO2 and a molecular weight of 200.59. This compound features a benzofuran core, an oxygenated heterocyclic scaffold of significant interest in medicinal and material chemistry . Benzofuran derivatives are widely recognized for their diverse pharmacological potential, serving as key structural motifs in the development of compounds with anti-inflammatory, antitumor, antimicrobial, and enzyme inhibitory activities . Furthermore, the benzofuran structure is a valuable precursor in material science, contributing to the development of organic light-emitting diodes (OLEDs) and other advanced materials due to properties like high quantum yields and thermal stability . Specifically, related 5-chloro-coumaranone (dihydrobenzofuran-3-one) derivatives have been investigated for their unique functional properties, such as serving as chemiluminescent protecting groups (CLPGs) in synthetic organic chemistry . This product is intended for research applications as a synthetic intermediate and is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

5-chloro-7-fluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H6ClFO2/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4H,1H3

InChI Key

HQTFBKMCPPVCCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C(=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

General Synthesis Strategies for Benzofuran Derivatives

Benzofuran derivatives, such as 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one , can be synthesized using various methods, including:

  • Cyclization Reactions : These involve forming the benzofuran ring from a precursor molecule. Common methods include the use of aldehydes and phenols in the presence of catalysts.
  • Substitution and Halogenation : These methods involve adding chloro and fluoro groups to a pre-existing benzofuran structure.
  • Radical Processes : These can be used to introduce quaternary carbon centers, as seen in some benzofuran-3(2H)-ones.

Chemical Properties and Considerations

Data Table: Hypothetical Synthesis Pathway

Step Reaction Reagents Conditions Yield
1 Cyclization Aldehyde, Phenol, Catalyst Solvent, Temperature Variable
2 Halogenation Sulfonyl Chloride, Selectfluor Solvent, Temperature Variable
3 Purification Chromatography or Crystallization Solvent, Temperature High

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzofuran derivatives.

Scientific Research Applications

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one with four structurally related benzofuran derivatives (data sourced from AMERICAN ELEMENTS® and Parchem Chemicals):

Compound Name Substituents Functional Groups Key Structural Differences
This compound Cl (C5), F (C7), CH₃ (C2), ketone (C3) Dihydrofuran ring, halogenated, methyl, ketone Reference compound for comparison
4,6-Dichloro-3-methylbenzofuran Cl (C4, C6), CH₃ (C3) Benzofuran ring, halogenated, methyl No dihydrofuran ring; lacks F and ketone
2′,7′-Difluorofluorescein F (C2′, C7′), hydroxyl groups, xanthene backbone Fluorescein core, fluorinated, hydrophilic Larger polycyclic structure; distinct applications in imaging
5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride Cl (C5), CH₃ (C3), SO₂Cl (C2) Sulfonyl chloride, halogenated, methyl Sulfonyl chloride group replaces ketone
5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonamide Br (C5), NH₂SO₂ (C7), dihydrofuran ring Sulfonamide, brominated, dihydrofuran Br replaces Cl; sulfonamide instead of F

Functional and Reactivity Differences

  • Halogen Positioning : The presence of Cl at C5 and F at C7 in the target compound contrasts with analogues like 4,6-Dichloro-3-methylbenzofuran, where halogens occupy adjacent positions. This difference may influence electronic effects and steric interactions in chemical reactions .
  • Ketone vs. Sulfonyl Groups : The ketone at C3 in the target compound distinguishes it from sulfonyl chloride or sulfonamide derivatives (e.g., 5-Chloro-3-methyl-1-benzofuran-2-sulfonyl chloride). Ketones are more electrophilic, favoring nucleophilic additions, while sulfonyl groups enhance stability and solubility .

Spectroscopic Characterization

As seen in studies on benzofuran derivatives (e.g., ), NMR and UV spectroscopy are critical for structural elucidation. For the target compound:

  • ¹H-NMR : The methyl group (C2) would appear as a singlet near δ 1.5–2.0 ppm, while the dihydrofuran protons (C2 and C3) may show coupling patterns indicative of ring strain.
  • ¹³C-NMR : The ketone carbonyl (C3) would resonate near δ 200–210 ppm, distinct from sulfonamides (δ 40–60 ppm for SO₂ groups) .

Research Implications and Limitations

  • Bioactivity : Fluorine and chlorine substituents are associated with enhanced lipophilicity and metabolic resistance, making the target compound a candidate for antimicrobial or anticancer agent development.
  • Data Gaps : The evidence lacks explicit data on the compound’s melting point, solubility, or toxicity. Further studies using crystallographic tools (e.g., SHELX or ORTEP-III ) could refine its 3D structure and intermolecular interactions.

Biological Activity

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran class of heterocycles. Its unique structure, characterized by the presence of chlorine and fluorine substituents, influences its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, antiviral, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClFNOC_8H_7ClFNO with a molecular weight of approximately 187.60 g/mol. The compound features a benzofuran ring with specific substitutions that enhance its reactivity and biological properties.

PropertyValue
Molecular FormulaC₈H₇ClFNO
Molecular Weight187.60 g/mol
CAS Number1273610-58-4

Biological Activities

1. Anticancer Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds similar to this benzofuran derivative have demonstrated effectiveness against various cancer cell lines by modulating pathways associated with apoptosis and cell cycle regulation .

2. Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral effects. Although direct evidence is limited, the structural characteristics of halogenated compounds often correlate with enhanced antiviral activity due to their ability to interact with viral proteins or inhibit viral replication processes . Further research is required to elucidate the specific mechanisms through which this compound exerts its antiviral effects.

3. Antimicrobial Effects
The antimicrobial potential of this compound has been explored against various pathogens. In vitro studies have reported notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds indicate effective inhibition of bacterial growth, suggesting the potential for developing new antimicrobial agents based on this scaffold .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes such as inhibition of cell proliferation or interference with viral life cycles .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar benzofuran derivatives:

  • Anticancer Activity : A study examining a series of substituted benzofurans found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, demonstrating significant cytotoxicity .
  • Antimicrobial Efficacy : In a comparative study, compounds structurally related to this compound showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating robust antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one, and how do reaction conditions influence yield?

  • Methodology : Begin with halogenated benzofuran precursors (e.g., 5-chloro-7-fluoro derivatives) and employ Friedel-Crafts alkylation or cyclization reactions. Key steps include halogen retention under acidic conditions and methyl group introduction via nucleophilic substitution. Purification often involves column chromatography (hexane/ethyl acetate gradients) and crystallization from benzene or diisopropyl ether .
  • Critical Factors : Temperature control during cyclization (e.g., reflux in dichloromethane) and stoichiometric ratios of oxidizing agents (e.g., 3-chloroperoxybenzoic acid) to prevent over-oxidation of sulfanyl groups to sulfonyl groups .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve planar benzofuran rings (mean deviation <0.006 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds, π⋯π stacking) to confirm stereochemistry .
  • NMR/FT-IR : Identify methyl (δ ~1.3–1.5 ppm in 1^1H NMR), fluoro (δ ~−110 ppm in 19^{19}F NMR), and carbonyl (C=O stretch ~1700 cm1^{-1} in IR) groups .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} quantification .
    • Controls : Compare with structurally related benzofurans (e.g., non-fluorinated analogs) to assess halogen substitution effects .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro/fluoro substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect activates the benzofuran ring for nucleophilic aromatic substitution, while chlorine enhances electrophilicity at adjacent positions. Use DFT calculations to map charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .
  • Case Study : Compare reaction rates with 5-chloro-7-methyl analogs to isolate fluorine’s electronic contribution .

Q. What strategies resolve contradictions in reported biological activity data across similar benzofuran derivatives?

  • Data Reconciliation :

  • SAR Analysis : Tabulate IC50_{50} values against substituent patterns (e.g., methyl vs. sulfonyl groups at position 3) to identify critical pharmacophores .
  • Solubility Correction : Normalize activity data for logP differences (e.g., methyl groups increase lipophilicity, reducing aqueous solubility) .
    • Advanced Tools : Molecular docking to assess binding affinity variations in target proteins (e.g., COX-2, topoisomerase II) .

Q. How can computational methods predict metabolic stability and toxicity profiles?

  • In Silico Workflow :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely cytochrome P450 oxidation sites (e.g., methyl group hydroxylation) .
  • Toxicity Screening : Apply QSAR models to estimate hepatotoxicity (e.g., mitochondrial membrane perturbation) based on structural analogs .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Quality Control :

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect sulfoxide byproducts (<0.1% detection limit) .
  • Elemental Analysis : Verify halogen content (Cl/F) via combustion ion chromatography .

Methodological Notes

  • Contradictions in Evidence : Structural analogs with sulfonyl vs. sulfanyl groups show divergent reactivity (e.g., sulfonyl derivatives exhibit reduced electrophilicity) . Always validate synthetic routes with control experiments.

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